REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][C:11]([OH:13])=O.[CH3:14][C:15]1([CH3:23])[O:22][C:20](=[O:21])[CH2:19][C:17](=[O:18])[O:16]1.C(OC(C)C)(=O)C.Cl>CCCCCCC.O.O1CCCC1>[OH:13][C:11](=[C:19]1[C:20](=[O:21])[O:22][C:15]([CH3:23])([CH3:14])[O:16][C:17]1=[O:18])[CH2:10][C:3]1[CH:4]=[C:5]([F:9])[C:6]([F:8])=[CH:7][C:2]=1[F:1]
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)CC(=O)O
|
Name
|
1,1-carbonyl diimidazole
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for about five hours at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for about 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is cooled to about 0° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with 0.1 N aqueous hydrochloric acid
|
Type
|
DISTILLATION
|
Details
|
distilled off completely
|
Type
|
CUSTOM
|
Details
|
To the residue obtained
|
Type
|
STIRRING
|
Details
|
stirred at about 0° C. for about 90 minutes
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
The separated solid is filtered
|
Type
|
WASH
|
Details
|
washed with a mixture of n-heptane (20 mL) and isopropyl acetate (10 mL)
|
Type
|
CUSTOM
|
Details
|
The wet cake is dried at about 50° C. for about 4 hours
|
Duration
|
4 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC1=C(C=C(C(=C1)F)F)F)=C1C(OC(OC1=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |